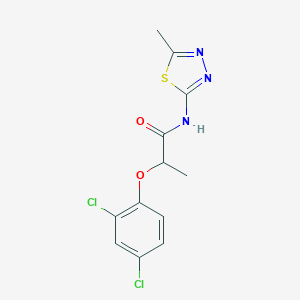
1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Métodos De Preparación
The synthesis of 1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with bromine to form 1-bromoadamantane.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Coupling Reactions: The final step involves coupling the adamantyl intermediate with the pyrazole ring and introducing the bromo and diphenyl groups through a series of substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bromine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand the interactions of adamantane derivatives with biological systems, including their transport and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring and bromo group contribute to its binding affinity to target proteins . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
The uniqueness of 1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C26H26BrN3O |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-4-bromo-N,N-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C26H26BrN3O/c27-23-17-29(26-14-18-11-19(15-26)13-20(12-18)16-26)28-24(23)25(31)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,17-20H,11-16H2 |
Clave InChI |
MZSVHWOXXVOEBI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)Br |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diisopropyl 5-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332314.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B332315.png)

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B332318.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332320.png)
![4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE](/img/structure/B332321.png)
![Isopropyl 4-(aminocarbonyl)-5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B332323.png)
![5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332325.png)

![Ethyl 6-tert-butyl-2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332331.png)


![1-[(4-Chlorophenyl)acetyl]indoline](/img/structure/B332337.png)
![Isopropyl 4-cyano-3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B332338.png)
